molecular formula C23H22N4O2 B12616915 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile CAS No. 919533-68-9

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile

Cat. No.: B12616915
CAS No.: 919533-68-9
M. Wt: 386.4 g/mol
InChI Key: PXCVJSBEEZSKHL-UHFFFAOYSA-N
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Description

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile is an organic compound with a complex structure that includes an azo group, a benzonitrile group, and an aminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biological probe due to its azo group, which can undergo specific reactions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that exert specific effects. The compound’s structure allows it to interact with various pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]phenol
  • 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]aniline
  • 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzene

Uniqueness

4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzonitrile group distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.

Properties

CAS No.

919533-68-9

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-[[4-[4-(4-aminophenoxy)butoxy]phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C23H22N4O2/c24-17-18-3-7-20(8-4-18)26-27-21-9-13-23(14-10-21)29-16-2-1-15-28-22-11-5-19(25)6-12-22/h3-14H,1-2,15-16,25H2

InChI Key

PXCVJSBEEZSKHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)N

Origin of Product

United States

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